molecular formula C5H10Cl2O B8039188 1,2-Dichloro-1-ethoxypropane

1,2-Dichloro-1-ethoxypropane

Cat. No.: B8039188
M. Wt: 157.04 g/mol
InChI Key: PALWJZXXCVMGKH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,2-dichloro-1-ethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c1-3-8-5(7)4(2)6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALWJZXXCVMGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-1-ethoxypropane can be synthesized through the reaction of 1,2-dichloropropane with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism where the ethoxy group replaces one of the chlorine atoms on the propane backbone.

Reaction:

CH3CHClCH2Cl+NaOEtCH3CH(OEt)CH2Cl+NaCl\text{CH}_3\text{CHClCH}_2\text{Cl} + \text{NaOEt} \rightarrow \text{CH}_3\text{CH(OEt)CH}_2\text{Cl} + \text{NaCl} CH3​CHClCH2​Cl+NaOEt→CH3​CH(OEt)CH2​Cl+NaCl

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of ethoxypropane under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination of the desired positions on the propane backbone.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-1-ethoxypropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted propanes.

    Elimination Reactions: Formation of alkenes such as propene.

    Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1,2-Dichloro-1-ethoxypropane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Studied for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-dichloro-1-ethoxypropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The ethoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its reactivity and potential biological effects.

Comparison with Similar Compounds

Comparison with Propylene Dichloride (Same Compound)

The term "propylene dichloride" is a synonym for 1,2-dichloropropane, emphasizing its industrial nomenclature. No structural differences exist, but regulatory documents often use "propylene dichloride" in hazard communication contexts .

Comparison with Other Chlorinated Solvents

1,2-Dichloropropane shares functional similarities with solvents like 1,1,2-Trichloroethane and dichloromethane , but distinctions include:

Property1,2-Dichloropropane1,1,2-TrichloroethaneDichloromethane
Volatility ModerateHighVery High
Environmental Persistence HighModerateLow
Carcinogenicity Likely (IARC Group 2B)Probable (Group 2A)Not classified

Toxicological Findings :

  • Inhalation exposure to 1,2-dichloropropane (300 ppm for 7 hours in rats) caused respiratory distress and liver necrosis, whereas dichloromethane primarily affects the central nervous system .
  • 1,2-Dichloropropane’s metabolites (e.g., chloroacetone) are more reactive and DNA-damaging than those of dichloromethane .

Research Findings and Regulatory Implications

  • Human Health Risks: Epidemiological studies link occupational exposure to 1,2-dichloropropane with increased incidence of liver and biliary tract cancers . No such associations are documented for 1,3-dichloropropane.
  • Environmental Impact : 1,2-Dichloropropane’s half-life in soil exceeds 180 days, compared to 30 days for 2,3-dichloropropane, due to slower microbial degradation .
  • Regulatory Actions : The EPA’s 2019 proposal highlights 1,2-dichloropropane’s production volume (≥1 million lbs/year) and widespread use in adhesives and coatings, warranting stricter controls .

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